6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the pyrazolo[3,4-b]pyridine class of compounds. These compounds are heterocyclic aromatic compounds characterized by a pyrazole ring fused to a pyridine ring. Pyrazolo[3,4-b]pyridines have garnered significant interest in scientific research due to their diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. [, , , , , ] The presence of various substituents on the pyrazolo[3,4-b]pyridine core significantly influences their biological activities.
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a carboxylic acid functional group. The compound's molecular formula is with a molecular weight of approximately 293.32 g/mol. It is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and Manchester Organics, where it is available for research purposes. Its CAS number is 881443-44-3, and it has been characterized through various analytical techniques including nuclear magnetic resonance and mass spectrometry.
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of bioactive compounds, specifically those with potential therapeutic applications in oncology and other diseases due to their ability to inhibit specific enzymes.
The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several methodologies:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 293.32 g/mol |
CAS Number | 881443-44-3 |
MDL Number | MFCD06739380 |
Spectroscopic data from nuclear magnetic resonance and mass spectrometry confirm the integrity of the synthesized compound's structure.
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is involved in several chemical reactions that underscore its reactivity:
The reactivity profile allows this compound to serve as a scaffold for developing more potent inhibitors by modifying various substituents on the aromatic rings or altering the functional groups.
The mechanism of action for 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves inhibition of kinase enzymes:
Studies indicate that this compound exhibits significant inhibitory activity against certain kinases, making it a candidate for further investigation in cancer therapy .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
pH | Not specified |
Stability | Stable under normal conditions but should be stored away from light |
These properties are critical for determining appropriate handling procedures and applications in laboratory settings.
6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific uses:
The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid relies on meticulously sequenced multi-step protocols to construct its complex heterocyclic architecture. The two dominant strategies involve either:
Critical Optimization Parameters:
Table 1: Representative Multi-Step Synthesis Protocol
Step | Starting Material | Reagent/Conditions | Intermediate/Product | Key Challenge |
---|---|---|---|---|
1 | Acetoacetic ester | POCl₃ / Hydrazinolysis | 6-Hydrazino-4-methyl-2-chloronicotinonitrile | Regiospecific C6 substitution |
2 | 6-Hydrazino-2-chloronicotinate | Acetylacetone / i-PrOH, Δ, 8h | 6-(3,5-Dimethylpyrazol-1-yl)nicotinonitrile | Catalyst loading optimization |
3 | Pyrazolyl-nicotinonitrile | Methylhydrazine / n-BuOH, Δ, 5h | 3-Amino-1-methylpyrazolo[3,4-b]pyridine | Avoiding dealkylation side products |
4 | 4-Methyl intermediate | KMnO₄ or K₂Cr₂O₇ / H₂SO₄, Δ | Carboxylic Acid (Target) | Over-oxidation prevention [3] [6] |
Functional group interconversions are essential late-stage modifications. The carboxylic acid moiety is typically introduced via oxidation of 4-methyl precursors using strong oxidants (KMnO₄, K₂Cr₂O₇) under acidic conditions [3] [6]. Alternatively, carboxylation of 4-halo derivatives (e.g., 4-bromo) via metal-catalyzed carbonylation (CO, Pd) offers a complementary route [6].
Incorporating the cyclopropyl group at the C6 position presents distinct synthetic challenges due to the strain inherent in three-membered rings and their sensitivity to harsh conditions. Two principal methodologies dominate:
Table 2: Cyclopropanation Method Comparison
Method | Reagents | Temperature | Yield Range | Key Limitations |
---|---|---|---|---|
Diazomethane/Alkene | CH₂N₂, Pd(OAc)₂, alkene | -10°C to 25°C | 45–65% | Diazomethane safety; dimerization side products |
MIRC | n-BuLi, 1,2-dihaloethane | -78°C to 0°C | 50–70% | Competing elimination; stringent anhydrous needs |
Suzuki Coupling | Cyclopropyl-Bpin, Pd catalyst | 80–100°C | 75–90% | Catalyst cost; homo-coupling impurities |
Optimization Insights: Protecting group strategies (e.g., ester protection of C4-COOH during Pd-catalyzed steps) prevent catalyst poisoning. Microwave-assisted Suzuki reactions can reduce reaction times from hours to minutes while improving yields .
The critical carboxylic acid functionality at C4 is installed via three primary pathways, each with distinct advantages and constraints:
Table 3: Carboxylation Method Efficiency
Pathway | Reagents/Conditions | Yield (%) | Purity (%) | Operational Complexity |
---|---|---|---|---|
KMnO₄ Oxidation | KMnO₄, H₂SO₄, H₂O, 100°C, 6h | 60–75 | 90–95 | Low (requires workup) |
Ru-catalyzed Oxidation | RuCl₃, NaIO₄, CH₃CN/H₂O, 25°C, 2h | 80–88 | >95 | Medium (catalyst cost) |
Pd-Carbonylation | PdCl₂(PPh₃)₂, CO, MeOH, 80°C, 12h | 70–92 | 85–98 | High (pressure equipment) |
Ester Saponification | LiOH, THF/H₂O, 25°C, 1–4h | 85–98 | >99 | Low |
Strategic Recommendation: Late-stage ester saponification is optimal for final-step carboxylation due to its mild conditions and high efficiency. For early-stage intermediates, catalytic carbonylation offers atom economy but demands significant infrastructure [6] .
The choice between condensation-driven cyclization (using pre-formed pyrazoles and 1,3-dielectrophiles) and direct cyclization (via hydrazino-pyridine intermediates) profoundly impacts yield, purity, scalability, and route economics:
Condensation Approach (Pyrazole-First):
Direct Cyclization Approach (Pyridine-First):
Table 4: Strategic Comparison of Core Cyclization Methods
Parameter | Condensation Approach | Direct Cyclization Approach | Key Insight |
---|---|---|---|
Typical Yield | 60–75% | 80–95% | Direct method enhances atom economy |
Byproduct Formation | Diketone dimers (up to 20%) | Dealkylated products (5–15%) | Hydrazine structure dictates impurity profile |
Cyclopropyl Compatibility | Moderate (acid sensitivity) | High | Direct route tolerates strained rings |
Reaction Time | 8–24 h | 2–8 h | Thermal cyclization is faster [2] |
Scale-up Feasibility | Challenging (exotherms) | Straightforward | Direct process preferred for kilogram-scale [2] |
Synthetic Recommendations: For targets requiring diverse C5/C6 substituents, the condensation route offers modularity. For rapid, large-scale production of the 6-cyclopropyl target, the direct cyclization pathway from 6-hydrazino-4-methyl-2-chloronicotinate precursors is optimal, particularly using methylhydrazine to avoid dealkylation [2] . Hybrid approaches—where the cyclopropyl group is introduced via Suzuki coupling after pyrazolopyridine core formation—also show promise for minimizing side reactions during early-stage synthesis [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8